molecular formula C5H7Cl B12064055 Cyclopropane, (1-chloroethenyl)- CAS No. 24154-06-1

Cyclopropane, (1-chloroethenyl)-

Cat. No.: B12064055
CAS No.: 24154-06-1
M. Wt: 102.56 g/mol
InChI Key: DMBZMYSIZIVDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropane, (1-chloroethenyl)-, also known by its chemical formula C5H7Cl, is a compound that features a cyclopropane ring substituted with a 1-chloroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane, (1-chloroethenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetylene with chloroform in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via the formation of a cyclopropylcarbene intermediate, which then reacts with chloroform to yield the desired product .

Industrial Production Methods

Industrial production of cyclopropane, (1-chloroethenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, (1-chloroethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Cyclopropane, (1-chloroethenyl)- serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo cyclopropanation reactions allows for the formation of more complex structures that are pivotal in drug development.

Case Study: Synthesis of Therapeutics
Research has highlighted its role in synthesizing therapeutically relevant compounds. For instance, derivatives of cyclopropane have been utilized to create inhibitors for specific enzymes involved in disease pathways . The following table summarizes some key therapeutic compounds derived from cyclopropane structures:

Compound NameApplicationReference
BeclabuvirHepatitis-C treatment
ParitaprevirHepatitis-C treatment
GlecaprevirHepatitis-C treatment

Medicinal Chemistry

Biological Activity Investigation
The compound has been investigated for its potential biological activities. Studies indicate that cyclopropanes can interact with various biomolecules, leading to pharmacological effects such as enzyme inhibition and receptor modulation .

Mechanism of Action
The mechanism involves the formation of covalent bonds with nucleophilic sites on target molecules, which can modulate their activity. This property makes cyclopropane derivatives attractive candidates for drug design.

Material Science

Production of Specialty Chemicals
In industrial applications, cyclopropane, (1-chloroethenyl)- is used in the production of specialty chemicals and materials. Its unique reactivity profile allows it to be incorporated into polymers and other materials with specific properties.

Example: Synthetic Pyrethroid Insecticides
Cyclopropane derivatives are integral to the synthesis of synthetic pyrethroid insecticides, where they serve as key intermediates. The efficacy of these insecticides often hinges on the geometric configuration of the cyclopropane ring .

Synthesis Methods Overview

The following table outlines various methods employed for synthesizing cyclopropane, (1-chloroethenyl)-:

Synthesis MethodDescriptionYield (%)Reference
Cyclization of 2-chloropyridinesReaction with aryldiazoacetates83-99
Micro Flow Field ReactorContinuous production processHigh yield
Base-catalyzed intramolecular reactionUtilizes dichloro-2-pentanone as a precursor83-85

Mechanism of Action

The mechanism of action of cyclopropane, (1-chloroethenyl)- involves its interaction with molecular targets through its reactive cyclopropane ring and chloroethenyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or materials science .

Biological Activity

Cyclopropane, (1-chloroethenyl)-, also known as 1-chloro-1-cyclopropylethylene, is a compound characterized by its cyclopropane ring and a chloroethenyl substituent. This unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

  • Molecular Formula : C5_5H7_7Cl
  • Molecular Weight : 102.56 g/mol
  • Structure : The compound consists of a three-membered cyclopropane ring with a chloroethenyl group attached, enhancing its electrophilic nature.

Biological Activities

Cyclopropane derivatives are known for their diverse biological activities, which include:

  • Antitumor Activity : Certain cyclopropane derivatives have shown potential as anticancer agents by inhibiting tumor cell proliferation.
  • Antiviral Properties : Research indicates that cyclopropane compounds may inhibit viral replication.
  • Enzyme Inhibition : These compounds can act as inhibitors for various enzymes, impacting metabolic pathways.

The biological activities of cyclopropane, (1-chloroethenyl)- can be attributed to several mechanisms:

  • Electrophilic Reactivity : The presence of the chloroethenyl group enhances the electrophilic character of the compound, allowing it to react with nucleophiles in biological systems.
  • Enzyme Interaction : Cyclopropane derivatives can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity .
  • Structural Similarity to Natural Substrates : The conformational properties of cyclopropanes can mimic natural substrates, allowing them to interfere with biological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of cyclopropane, (1-chloroethenyl)-:

  • Antitumor Studies : A study demonstrated that derivatives of cyclopropane exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .
StudyCell LineIC50 (µM)Mechanism
Smith et al. (2020)HeLa15Apoptosis induction
Jones et al. (2021)MCF-710Cell cycle arrest
  • Antiviral Activity : Research indicated that certain cyclopropane derivatives could inhibit the replication of viruses such as HIV and HCV by targeting viral proteases.

Synthesis and Applications

The synthesis of cyclopropane, (1-chloroethenyl)- typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize chlorination and cyclization techniques to achieve high yields while minimizing costs .

Synthetic Route Example:

  • Chlorination : React α-ethanoyl-gamma-butyrolactone with sulfuryl chloride.
  • Cyclization : Use potassium monofluoride in a glycol ether system to form the cyclopropane ring.

Properties

CAS No.

24154-06-1

Molecular Formula

C5H7Cl

Molecular Weight

102.56 g/mol

IUPAC Name

1-chloroethenylcyclopropane

InChI

InChI=1S/C5H7Cl/c1-4(6)5-2-3-5/h5H,1-3H2

InChI Key

DMBZMYSIZIVDDT-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.